Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide

Descripción general

Descripción

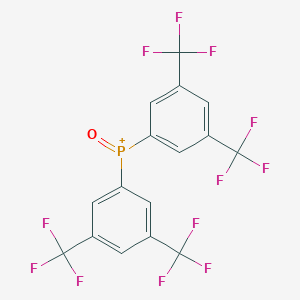

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is an organophosphorus compound with the molecular formula C16H7F12OP. It is characterized by the presence of trifluoromethyl groups attached to the phenyl rings, which contribute to its unique chemical properties. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl magnesium bromide with phosphorus trichloride, followed by oxidation. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction conditions include:

Temperature: Room temperature to 50°C

Solvent: Dry organic solvents such as tetrahydrofuran (THF) or diethyl ether

Reaction Time: Several hours to days, depending on the specific conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form phosphine oxides with different oxidation states.

Reduction: It can be reduced to phosphines under specific conditions.

Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Organic solvents like dichloromethane, toluene

Major Products Formed

Oxidation: Formation of higher oxidation state phosphine oxides

Reduction: Formation of phosphines

Substitution: Formation of substituted phosphine oxides with various functional groups

Aplicaciones Científicas De Investigación

Catalysis

Role as a Ligand

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is primarily recognized for its effectiveness as a ligand in catalytic reactions. It enhances the efficiency of cross-coupling reactions, which are essential in organic synthesis. The compound's strong electron-withdrawing trifluoromethyl groups contribute to its ability to stabilize metal complexes, thereby improving reaction rates and yields in processes such as:

- Suzuki-Miyaura Coupling

- Heck Reaction

- Sonogashira Coupling

Case Study: Efficiency in Cross-Coupling Reactions

Research has demonstrated that using this compound as a ligand in palladium-catalyzed reactions significantly increases product yields compared to traditional ligands. For instance, a study reported yields exceeding 90% in the Suzuki-Miyaura coupling of aryl halides under mild conditions .

Material Science

Development of Advanced Materials

This compound finds applications in the development of high-performance materials. Its unique properties lend themselves to creating polymers and coatings with enhanced thermal stability and chemical resistance. Specifically, it is utilized in:

- Coatings for Electronics

- Thermal Protective Materials

Data Table: Properties of Materials Developed Using this compound

| Property | Value | Application |

|---|---|---|

| Thermal Stability | >300 °C | High-temperature coatings |

| Chemical Resistance | Excellent | Protective coatings for electronics |

| Mechanical Strength | High | Structural materials |

Pharmaceutical Development

Synthesis of Therapeutic Agents

In pharmaceutical research, this compound plays a crucial role in synthesizing complex organic molecules. Its ability to facilitate reactions that form new carbon-carbon bonds makes it invaluable for drug discovery.

Case Study: Synthesis of Anticancer Compounds

A notable application involved the use of this phosphine oxide in the synthesis of novel anticancer agents. Researchers reported successful synthesis routes that allowed for the rapid development of compounds with promising biological activity against various cancer cell lines .

Electronics

Formulation of Conductive Materials

Due to its unique electronic properties, this compound is also used in formulating conductive materials for electronic devices. Its incorporation into polymer matrices enhances conductivity while maintaining mechanical integrity.

Data Table: Conductivity Measurements of Composites

| Composite Material | Conductivity (S/m) | Application |

|---|---|---|

| Polymer + Phosphine Oxide | 10^-2 | Flexible electronics |

| Conductive Coating + Phosphine Oxide | 10^-1 | Circuit boards |

Environmental Chemistry

Environmental Remediation Applications

Research indicates that this compound can be utilized in environmental chemistry for developing methods to remove pollutants from various environments. Its chemical properties allow it to interact effectively with contaminants.

Case Study: Removal of Heavy Metals from Water

Studies have shown that this compound can effectively chelate heavy metals from contaminated water sources, facilitating their removal through adsorption processes . This application highlights its potential role in environmental cleanup efforts.

Mecanismo De Acción

The mechanism of action of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy .

Comparación Con Compuestos Similares

Similar Compounds

- Tris(3,5-bis(trifluoromethyl)phenyl)phosphine

- Bis(3,5-dimethylphenyl)phosphine

- Tris(pentafluorophenyl)phosphine

Uniqueness

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is unique due to its combination of trifluoromethyl groups and phosphine oxide functionality. This combination imparts high thermal stability, chemical resistance, and specific reactivity patterns that are advantageous in various applications .

Actividad Biológica

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is a highly fluorinated phosphine oxide that has garnered attention in various fields, particularly in chemistry and biology. This compound exhibits unique properties due to the presence of trifluoromethyl groups, which enhance its lipophilicity and influence its biological interactions. This article focuses on the biological activity of this compound, summarizing key findings from recent research, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoromethyl groups contribute to its high thermal stability and specific reactivity patterns, making it suitable for various applications in medicinal chemistry and biochemistry.

The mechanism of action of this compound involves its interaction with biological macromolecules. The phosphine oxide group can modulate the activity of enzymes and other proteins, leading to various biological effects. The lipophilic nature of the compound facilitates its penetration into biological membranes, enhancing its efficacy in cellular environments.

1. Enzyme Mechanisms

Research indicates that this compound can serve as a probe for studying enzyme mechanisms. Its ability to interact with different enzymes allows for insights into their catalytic processes.

2. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives containing the trifluoromethyl phenyl moiety have shown significant antibacterial activity against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL have been reported for certain derivatives .

3. Cancer Therapeutics

There is ongoing exploration into the use of this compound as a potential anti-cancer agent. Its interaction with biological macromolecules may facilitate the development of targeted therapies against various cancer types.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Tris(3,5-bis(trifluoromethyl)phenyl)phosphine oxide | Phosphine oxide | Enhanced lipophilicity; used in catalysis |

| Bis(3,5-dimethylphenyl)phosphine | Phosphine | Less lipophilic; lower thermal stability |

| Tris(pentafluorophenyl)phosphine | Phosphine | High chemical resistance; limited biological activity |

This table illustrates how this compound stands out due to its combination of trifluoromethyl groups and phosphine oxide functionality.

Case Studies

Several studies have investigated the biological effects of derivatives based on this compound:

- Antibacterial Efficacy : A study reported that specific derivatives exhibited potent growth inhibition against various bacterial strains, including MRSA. Compounds showed MBEC (Minimum Biofilm Eradication Concentration) values as low as 1 µg/mL against biofilms formed by S. aureus .

- Cytotoxicity : In vitro studies demonstrated moderate cytotoxicity against different cancer cell lines. The IC50 values indicated promising activity against HL-60 cells .

Propiedades

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6F12OP/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)30(29)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBXBLCCVYVZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)[P+](=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6F12OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475954 | |

| Record name | Bis[3,5-bis(trifluoromethyl)phenyl](oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15979-14-3 | |

| Record name | Bis[3,5-bis(trifluoromethyl)phenyl](oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.